2,5-Diaminoterephthalonitrile
Overview
Description
2,5-Diaminoterephthalonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16. The purity is usually 95%.
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Scientific Research Applications
Chromophore and Fluorescence Properties
2,5-Diaminoterephthalonitrile (DAT) is recognized for its remarkable fluorescence properties. It serves as a chromophore containing two carboxylate and two amino functions, enabling orthogonal functionalization with various functional units. This versatility makes it suitable for diverse applications in life sciences and materials science. In one study, DAT's amino functions were alkylated for coupling with retinoic acid and fullerene C60, facilitating research on photoinduced electron transfer processes (Buschbeck & Christoffers, 2018). Additionally, its use in "turn on" probes where fluorescence quantum yields increase significantly upon reacting with a target has been noted, alongside its efficient emission in solid-state applications (Christoffers, 2018).
Optical Waveguide and Polarized Emission
DAT's structural simplicity has led to the synthesis of crystals displaying bright emission, waveguide properties, and linear polarization of emitted light. These crystals can achieve amplified spontaneous emission (ASE), including red ASE, with high gain coefficients. This suggests potential applications in organic solid-state lasers (Tang et al., 2017).
Electron Transfer and Excitation Processes
DAT derivatives are not only efficient fluorescence dyes but also redox-active, allowing electrochemical manipulation of spectral properties. Studies have shown that DATs can be oxidized in two one-electron steps with the first step being quasi-reversible. These properties, alongside established correlations between formal potential of first oxidation and absorption or fluorescence emission wavelengths, underline DAT's relevance in dye applications (Markovic et al., 2019).
Scaffolding for Combinatorial Chemistry
DAT's structural attributes, featuring four points of diversification, render it an excellent scaffold for combinatorial chemistry. Its synthesis involves a straightforward process, with the resulting platform transformed by stepwise deprotection and amidation into tetra-amides. This central aromatic ring as a fluorescence chromophore has vast potential in combinatorial chemistry (Pflantz & Christoffers, 2009).
Safety and Hazards
Properties
IUPAC Name |
2,5-diaminobenzene-1,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJDQRJKTVAEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669287 | |
Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75636-88-3 | |
Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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